2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride
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Description
Scientific Research Applications
Parkinson’s Disease Treatment
This compound has been used in the synthesis of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which have shown promising results in the treatment of Parkinson’s disease . The representative compound 3h, derived from this compound, exhibited potent and selective MAO-B inhibitory activity, excellent anti-oxidative effect, significant metal chelating ability, and appropriate BBB permeability . Moreover, it also displayed good neuroprotective effect and anti-neuroinflammatory ability .
Organic Synthesis
The compound is used in organic synthesis, particularly in the production of other chemicals . For example, it is used in the synthesis of 4-Benzyloxyphenylhydrazine hydrochloride .
Cancer Research
Although not directly, but compounds similar to 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride have been used in the synthesis of 2-phenylbenzimidazoles . These have been synthesized by a simple process with high yield and efficiency, and they have shown the effect of substituent groups in their structures on the bioactivity against three cancer cell lines A549, MDA-MB-231 and PC3 .
Neurological Research
Given its potential role in Parkinson’s disease treatment, this compound could be used in broader neurological research. Its effects on MAO-B, oxidative stress, metal chelation, and neuroinflammation could be explored in the context of other neurological disorders .
Drug Development
The compound’s properties, such as its BBB permeability and its effects on MAO-B, make it a potential candidate for drug development . Its derivatives could be explored for their therapeutic potential in various diseases .
Biochemical Research
The compound could be used in biochemical research, particularly in studies exploring the mechanisms of oxidative stress, metal chelation, and neuroinflammation .
properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGLRRRFRHNKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469164 |
Source
|
Record name | 2-[4-(Benzyloxy)phenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride | |
CAS RN |
24958-41-6 |
Source
|
Record name | 2-[4-(Benzyloxy)phenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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